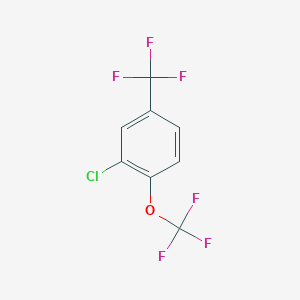

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Vue d'ensemble

Description

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a chlorobenzene derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-chloronitrobenzene is reacted with trifluoromethoxide and trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes halogenation, nitration, and subsequent substitution reactions to introduce the trifluoromethoxy and trifluoromethyl groups. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

The compound exhibits significant reactivity due to its functional groups, allowing it to undergo various substitution reactions typical of aromatic compounds. This reactivity is essential for synthesizing derivatives that may possess different biological or chemical properties.

Biological Interaction Studies

Research into how 2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene interacts with biological systems is crucial for understanding its potential therapeutic uses. Studies focus on:

- Enzyme Interaction : Investigating the compound's ability to inhibit or activate specific enzymes.

- Receptor Binding Studies : Evaluating its affinity for various receptors, which could indicate potential pharmaceutical applications.

Environmental Impact Assessments

Given its chemical structure, this compound may have implications in environmental chemistry. Studies often assess:

- Toxicological Profiles : Evaluating potential human health risks associated with exposure.

- Degradation Pathways : Understanding how this compound behaves in environmental conditions.

Industrial Applications

This compound has several industrial applications, including:

- Solvent Use : Employed in various solvent-based products such as coatings, inks, and toners due to its low volatility and non-ozone-depleting properties.

- Chemical Intermediate : Serves as an intermediate in synthesizing other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Research findings indicate that compounds similar to this compound have been studied extensively for their biological activities. For instance:

- A study published in Environmental Health Perspectives highlighted the potential reproductive toxicity associated with inhalation exposure to high doses of similar compounds .

- Another investigation into organofluorine compounds discussed their interactions with biological systems, emphasizing the need for further research on their safety profiles .

These studies underscore the importance of thorough evaluation of the health risks associated with exposure to such chemical compounds.

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific targets. These interactions can modulate biological pathways, leading to desired therapeutic effects or material properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene

- 2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene

- 2-Chloro-1-(trifluoromethoxy)-5-(trifluoromethyl)benzene

Uniqueness

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethoxy and trifluoromethyl groups on the benzene ring. This arrangement can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds.

Activité Biologique

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, with the molecular formula C8H3ClF6O, is a complex aromatic compound notable for its unique combination of functional groups, including a chlorine atom and two trifluorinated moieties. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activity and reactivity.

Molecular Characteristics

- Molecular Weight: 264.55 g/mol

- Boiling Point: Approximately 78 °C

- Appearance: Colorless to pale yellow liquid

- CAS Number: 1417567-09-9

The presence of both trifluoromethoxy and trifluoromethyl groups significantly influences the compound's chemical reactivity and potential applications in biological systems.

Reactivity and Synthesis

This compound can undergo various substitution reactions typical of aromatic compounds. The synthesis often involves nucleophilic substitution methods, utilizing precursors such as chlorobenzene derivatives in the presence of bases like potassium carbonate .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of biological pathways, making it a candidate for therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the potential antiparasitic properties of compounds structurally similar to this compound. For instance, research on related compounds has shown activity against Plasmodium falciparum, suggesting that modifications in the trifluorinated groups can enhance efficacy against malaria parasites .

Table: Summary of Biological Activity Studies

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. The compound exhibits irritant properties, necessitating careful handling to avoid skin and eye contact. Further toxicological studies are essential for understanding its safety profile in potential therapeutic applications.

Applications in Drug Discovery

Given its unique structure and biological activity, this compound is being investigated as a precursor for developing novel pharmaceuticals. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery initiatives targeting infectious diseases like malaria.

Future Directions

Ongoing research aims to optimize the pharmacokinetic profiles of compounds derived from this compound. This includes improving solubility and metabolic stability while maintaining or enhancing biological activity against relevant targets .

Propriétés

IUPAC Name |

2-chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O/c9-5-3-4(7(10,11)12)1-2-6(5)16-8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFBYDCXUHTJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.